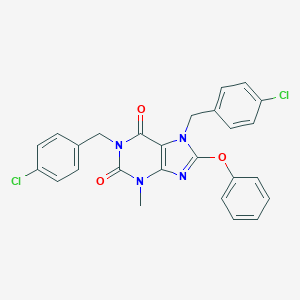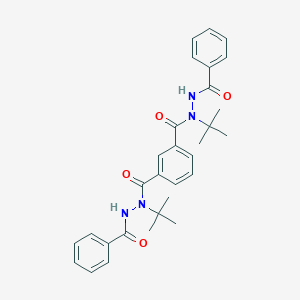
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione, also known as AG-014699, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and inhibiting its activity can lead to the accumulation of DNA damage and cell death. AG-014699 has been studied extensively for its potential as an anti-cancer agent, and
作用机制
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and recruits repair enzymes to the site of damage. Inhibiting PARP activity prevents the repair of DNA damage, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been shown to induce cell death in cancer cells by inhibiting PARP activity. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. In addition, 1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
实验室实验的优点和局限性
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use in lab experiments. It is a potent inhibitor of PARP, which can lead to off-target effects. In addition, its efficacy may be limited by the development of resistance in cancer cells.
未来方向
There are several future directions for the study of 1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of combination therapies that can enhance its efficacy and overcome resistance. Another area of research is the development of more potent and selective PARP inhibitors that have fewer off-target effects. Finally, there is a need for further research into the potential use of 1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione as a treatment for inflammatory diseases.
合成方法
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 3-methyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione, followed by reduction and subsequent reaction with phenoxyacetic acid chloride. The final product is obtained after purification by column chromatography.
科学研究应用
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential as an anti-cancer agent. It has been shown to have activity against a variety of cancer cell lines, including breast, ovarian, pancreatic, and lung cancer. In preclinical studies, 1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been shown to enhance the efficacy of chemotherapy and radiation therapy, and clinical trials have been conducted to evaluate its safety and efficacy in combination with these treatments.
属性
分子式 |
C26H20Cl2N4O3 |
|---|---|
分子量 |
507.4 g/mol |
IUPAC 名称 |
1,7-bis[(4-chlorophenyl)methyl]-3-methyl-8-phenoxypurine-2,6-dione |
InChI |
InChI=1S/C26H20Cl2N4O3/c1-30-23-22(24(33)32(26(30)34)16-18-9-13-20(28)14-10-18)31(15-17-7-11-19(27)12-8-17)25(29-23)35-21-5-3-2-4-6-21/h2-14H,15-16H2,1H3 |
InChI 键 |
DCVUTWNLPBRKNB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N(C(=N2)OC4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N(C(=N2)OC4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)

